molecular formula C9H9BrO B2443085 1-(3-Bromophenyl)cyclopropan-1-ol CAS No. 1250956-44-5

1-(3-Bromophenyl)cyclopropan-1-ol

Cat. No.: B2443085
CAS No.: 1250956-44-5
M. Wt: 213.074
InChI Key: GYCQBWXEPIWYQK-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)cyclopropan-1-ol” is a chemical compound with the CAS Number: 1250956-44-5 . It has a molecular weight of 213.07 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-bromophenyl)cyclopropanol . The InChI code for this compound is 1S/C9H9BrO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane compounds are known to participate in various types of reactions. For example, they can undergo free radical reactions .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 213.07 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enzyme Inhibition Studies

1-(3-Bromophenyl)cyclopropan-1-ol and its derivatives have been explored for their potential as inhibitors of carbonic anhydrase enzymes. These enzymes play a critical role in various physiological processes. For instance, a study by Boztaş et al. (2015) synthesized bromophenol derivatives incorporating cyclopropane moieties, which showed significant inhibitory effects on human carbonic anhydrase isoenzymes, with Ki values in the low nanomolar range (Boztaş et al., 2015).

Synthesis Techniques

Research has also focused on the synthesis techniques involving this compound. Kadikova et al. (2015) described a method for synthesizing cyclopropyl amines and cyclopropanols from enamines and trimethylsilyl enol ethers, demonstrating the usefulness of this compound in complex chemical syntheses (Kadikova et al., 2015).

Applications in Cancer Research

In the context of cancer research, bromophenol derivatives, closely related to this compound, have shown promising results. A novel bromophenol derivative, BOS-102, demonstrated significant anti-cancer activities in human lung cancer cell lines, indicating the potential of related compounds in developing anticancer drugs (Guo et al., 2018).

Chemical Reactivity and Transformations

Further research has delved into the chemical reactivity and transformations involving cyclopropane structures. For example, Shi et al. (2012) explored the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, showcasing the potential of such structures, including this compound, in synthesizing a variety of new compounds (Shi et al., 2012).

Conformational Restriction in Biologically Active Compounds

Kazuta et al. (2002) discussed using the cyclopropane ring, a feature of this compound, in restricting the conformation of biologically active compounds. This approach aims to enhance activity and investigate bioactive conformations, highlighting the compound's role in medicinal chemistry (Kazuta et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQBWXEPIWYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250956-44-5
Record name 1-(3-bromophenyl)cyclopropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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